![molecular formula C14H12F3NO3S B14636920 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide CAS No. 55688-24-9](/img/structure/B14636920.png)
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups and a methanesulfonamide moiety, which contribute to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(2-methylphenoxy)aniline with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different sulfonamide derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(2-methylphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-(2-phenoxyphenyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55688-24-9 |
|---|---|
Formule moléculaire |
C14H12F3NO3S |
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-6-2-4-8-12(10)21-13-9-5-3-7-11(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
Clé InChI |
VGXPWIBCRPWKEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


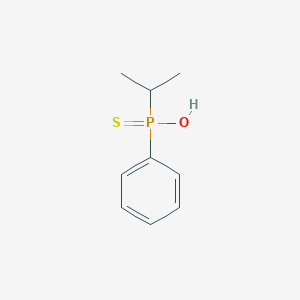
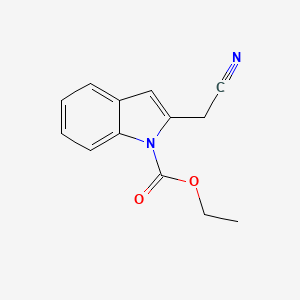
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
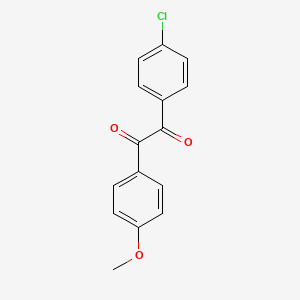
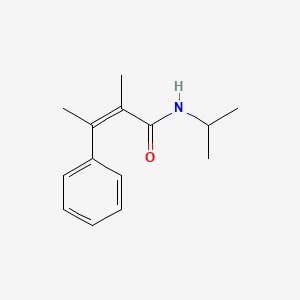
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
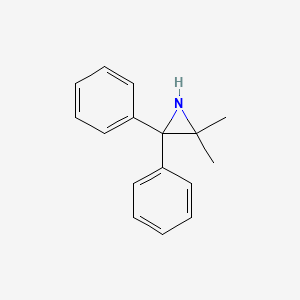
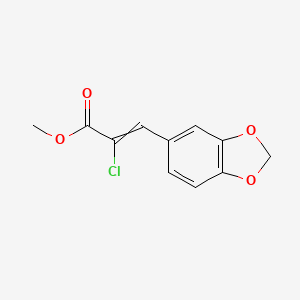
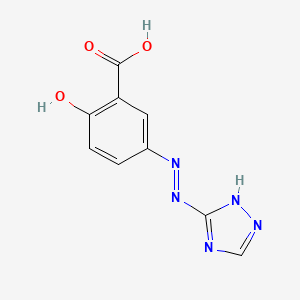
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
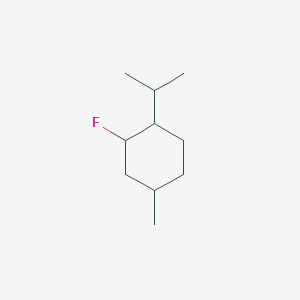

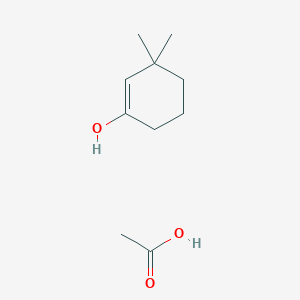
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
